molecular formula C17H26N4O3S2 B1674287 Fursultiamine CAS No. 804-30-8

Fursultiamine

Cat. No. B1674287
CAS RN: 804-30-8
M. Wt: 398.5 g/mol
InChI Key: JTLXCMOFVBXEKD-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fursultiamine, also known as thiamine tetrahydrofurfuryl disulfide or TTFD, is a medication and vitamin used to treat thiamine deficiency . It is a disulfide derivative of thiamine and is similar in structure to allithiamine . It was synthesized in Japan in the 1960s from allithiamine for the purpose of developing forms of thiamine with improved lipophilicity for treating vitamin B1 deficiency .


Synthesis Analysis

Fursultiamine was synthesized in Japan in the 1960s from allithiamine . The synthesis process was aimed at developing forms of thiamine with improved lipophilicity for treating vitamin B1 deficiency .


Molecular Structure Analysis

The molecular formula of Fursultiamine is C17H26N4O3S2 . It has a molar mass of 398.54 g/mol . The structure is similar to allithiamine, which is also a thiamine derivative .

Scientific Research Applications

Choroidal Neovascularization

Fursultiamine shows promising therapeutic effects in choroidal neovascularization, a major cause of blindness. It has been found to alleviate choroidal neovascularization by suppressing inflammation and metabolic reprogramming in the retinal pigment epithelium (RPE). In studies, fursultiamine significantly decreased vascular leakage and lesion size, and reduced the levels of inflammatory cytokines like IL-1β, IL-6, IL-8, and TNF-α. It also enhanced mitochondrial respiration and attenuated hypoxia-induced aberrations, suggesting its potential as a treatment for neovascular age-related macular degeneration (Do et al., 2020).

Alzheimer's Disease

In the context of Alzheimer's disease, fursultiamine (a derivative of thiamine) has shown mild beneficial effects. In a 12-week open trial, patients with Alzheimer's disease demonstrated improvements not only in emotional or mental symptoms but also in intellectual function when administered fursultiamine. This suggests its potential as an alternative treatment to large doses of thiamine hydrochloride in Alzheimer patients (Mimori et al., 1996).

Pharmacokinetics of Thiamine Derivatives

Comparative pharmacokinetic analysis of thiamine and its phosphorylated metabolites in multivitamin preparations has shown that lipophilic thiamine derivatives like fursultiamine have clear benefits in the absorption of thiamine in healthy volunteers. This highlights its effectiveness in increasing bioavailability compared to naive thiamine (Park et al., 2016).

Gastrointestinal Peptide Levels

A study on the effects of fursultiamine on plasma gastrointestinal peptide levels in healthy volunteers showed that fursultiamine had no significant effect on plasma levels of peptides like CGRP, VIP, motilin, and substance P. This indicates that its pharmacological effects might differ from other compounds like pantethine in the context of gastrointestinal peptide changes (Suzuki et al., 2011).

Osteoarthritis

In the study of osteoarthritis, the combination of fursultiamine with glucosamine hydrochloride and chondroitin sulfate showed enhanced chondroprotective effects in an animal model. This combination significantly reducedthe severity of macroscopic and histologic lesions on the tibial plateau, suggesting that fursultiamine can enhance the therapeutic effect of common treatments for osteoarthritis. It was also associated with a reduction in the level of MMP-1, known to play a significant role in the pathophysiology of osteoarthritis lesions (Kobayashi et al., 2005).

Ototoxicity Prevention

Fursultiamine has been studied for its potential in preventing drug-induced ototoxicity. It was found to reduce damage to both inner and outer hair cells caused by cisplatin and kanamycin, two known ototoxic agents. The study demonstrated that fursultiamine could act as an antioxidant and anti-apoptotic agent against mitochondrial oxidative stress in cochlear hair cells, highlighting its protective effect against cisplatin- and aminoglycoside antibiotics-induced ototoxicity (Kim et al., 2021).

Beriberi Heart

A case study of a patient with beriberi heart showed rapid improvement in hemodynamics following the administration of fursultiamine. This suggests its effectiveness in treating cardiovascular symptoms related to thiamine deficiency, as evidenced by the decreased cardiac output and increased total peripheral resistance observed post-treatment (Oimatsu et al., 1991).

Detection in Pharmaceutical Samples

The development of a chemiluminescence method for the determination of fursultiamine, based on the enhancement of the luminol-H2O2-fursultiamine system by silver nanoparticles, demonstrates the practical application of this compound in pharmaceutical analysis. This method provides a highly sensitive approach for determining fursultiamine in pharmaceutical samples (Duan-ping, 2012).

Safety And Hazards

When handling Fursultiamine, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

Future Directions

Fursultiamine has shown potential in preventing drug-induced ototoxicity by reducing the accumulation of reactive oxygen species in mouse cochlea . This suggests that Fursultiamine could act as an antioxidant and anti-apoptotic agent against mitochondrial oxidative stress in cochlear hair cells . This is a promising direction for future research and application of Fursultiamine.

properties

IUPAC Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-5-hydroxy-3-(oxolan-2-ylmethyldisulfanyl)pent-2-en-2-yl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3S2/c1-12(16(5-6-22)26-25-10-15-4-3-7-24-15)21(11-23)9-14-8-19-13(2)20-17(14)18/h8,11,15,22H,3-7,9-10H2,1-2H3,(H2,18,19,20)/b16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLXCMOFVBXEKD-FOWTUZBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSCC2CCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(\CCO)/SSCC2CCCO2)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10238-39-8 (hydrochloride), 2105-43-3 (mono-hydrochloride)
Record name Fursultiamine [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000804308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fursultiamine

CAS RN

804-30-8
Record name Fursultiamine [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000804308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fursultiamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08966
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fursultiamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.234
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FURSULTIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05J61265PX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fursultiamine
Reactant of Route 2
Fursultiamine
Reactant of Route 3
Fursultiamine
Reactant of Route 4
Fursultiamine
Reactant of Route 5
Fursultiamine
Reactant of Route 6
Fursultiamine

Citations

For This Compound
469
Citations
T Kobayashi, K Notoya, A Nakamura, K Akimoto - Inflammation Research, 2005 - Springer
… addition of fursultiamine at a pharmacological dose (100 mg/kg) in animals [11] enhanced the chondroprotective effects of GH + CS. The dosages of GH, CS and fursultiamine used in …
Number of citations: 21 link.springer.com
Z Frost, S Tran, KV Ramana - 2023 - researchgate.net
… Our results indicate that fursultiamine prevents VEGF-… We are currently determining the effect of fursultiamine in the … So far, based on our preliminary data, we expect that fursultiamine …
Number of citations: 2 www.researchgate.net
H Doi, A Mawatari, M Kanazawa, S Nozaki… - The Journal of …, 2015 - ACS Publications
To enable in vivo analysis of the kinetics of vitamin B 1 (thiamine) and its derivatives by positron emission tomography (PET), 11 C-labeled thiamine ([ 11 C]-1) has been synthesized. …
Number of citations: 18 pubs.acs.org
N Boekweg, R Powers - 2023 - ecommons.roseman.edu
… that fursultiamine is indeed … fursultiamine treatment. Afterwards, we will proceed with the experiments outlined in the methods section to further confirm the effectiveness of fursultiamine …
Number of citations: 0 ecommons.roseman.edu
JY Do, J Kim, MJ Kim, JY Lee, SY Park… - … & Visual Science, 2020 - iovs.arvojournals.org
… , fursultiamine attenuated hypoxia-induced aberrations, including lactate production and inhibitory phosphorylation of pyruvate dehydrogenase. Furthermore, fursultiamine … fursultiamine …
Number of citations: 12 iovs.arvojournals.org
YR Kim, TJ Kwon, UK Kim, IK Lee, KY Lee, JI Baek - Antioxidants, 2021 - mdpi.com
… fursultiamine decreased apoptotic hair cell death. This study is the first to show a protective effect of fursultiamine … Our results suggest that fursultiamine could act as an antioxidant and …
Number of citations: 3 www.mdpi.com
IP Ririn, M Aminuddin - Folia Medica Indonesiana, 2015 - journal.unair.ac.id
… The result of this research shows that fursultiamine supplementation … fursultiamine has never done before, therefore, this study aims to look at the effect of supplementation fursultiamine …
Number of citations: 4 journal.unair.ac.id
WS Park, J Lee, T Hong, G Park, S Youn, Y Seo… - Clinical Therapeutics, 2016 - Elsevier
… that in a fursultiamine treatment group, and benfotiamine was absorbed more rapidly than was fursultiamine. However, in the present study, the systemic exposure to fursultiamine was …
Number of citations: 10 www.sciencedirect.com
Y Suzuki, H Itoh, T Abe, F Nishimura, Y Sato… - Biological and …, 2011 - jstage.jst.go.jp
… A single dose of pantethine 600mg, fursultiamine 100mg, or placebo was administered … , fursultiamine, and placebo at intervals of one month. The doses of pantethine and fursultiamine …
Number of citations: 3 www.jstage.jst.go.jp
E Fung, P Sugianto, J Hsu, R Damoiseaux, T Ganz… - Molecular …, 2013 - ASPET
… less potent than fursultiamine in antagonizing hepcidin. In vivo, fursultiamine did not reproducibly … To assess whether fursultiamine irreversibly blocks Fpn interaction with hepcidin, we …
Number of citations: 89 molpharm.aspetjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.